REACTION_CXSMILES
|
CO.[OH-].[Na+].[F:5][C:6]1[C:11]2[N:12]=[C:13]([CH2:15][CH2:16][C:17]([O:19]CC)=[O:18])[S:14][C:10]=2[C:9]([F:22])=[CH:8][C:7]=1[F:23]>O>[F:5][C:6]1[C:11]2[N:12]=[C:13]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[S:14][C:10]=2[C:9]([F:22])=[CH:8][C:7]=1[F:23] |f:1.2|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ethyl 3-(4,5,7-trifluorobenzothiazol-2-yl)propionate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C2=C1N=C(S2)CCC(=O)OCC)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min. at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane-isopropyl ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C2=C1N=C(S2)CCC(=O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |